molecular formula C11H16O3 B2420625 Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate CAS No. 2231673-33-7

Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate

Cat. No. B2420625
CAS RN: 2231673-33-7
M. Wt: 196.246
InChI Key: JWFHLJLGBIBZJT-UHFFFAOYSA-N
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Description

“Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate” is a chemical compound with the molecular formula C11H16O3 . It is a type of bicyclo[2.2.1]heptane-1-carboxylate, which is a privileged molecular structure embedded in numerous compounds with various functions . This structure is found in bioactive natural products and drug candidates .


Synthesis Analysis

The synthesis of bicyclo[2.2.1]heptane-1-carboxylates, including “this compound”, can be achieved via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclo[2.2.1]heptane scaffold . This scaffold is a privileged molecular structure that is embedded in numerous compounds with various functions .

Scientific Research Applications

Microwave-Assisted Synthesis

Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate has been synthesized using microwave-assisted techniques. This method offers high yield in a short time, demonstrating the efficiency of microwave-assisted conditions in chemical synthesis (Onogi, Higashibayashi, & Sakurai, 2012).

Crystal and Molecular Structure Analysis

The compound has been involved in studies examining its crystal and molecular structure. Such studies are essential for understanding the physical and chemical properties of the compound, which can have implications for its applications in various fields (Glass, Hojjatie, Sabahi, Steffen, & Wilson, 1990).

Stereochemistry Investigations

Research has been conducted on the stereochemistry of methyl substituted bicyclo[2.2.1]heptane-2-carboxaldehydes, which are closely related to the compound . These studies provide insights into the stability and behavior of such compounds, which is crucial for their potential applications (Yuasa, Tsuruta, & Yuasa, 2000).

Mass Spectrometry in Stereochemical Problems

Mass spectrometry has been used to study stereoisomeric mono- and di-substituted norbornanes, including derivatives similar to this compound. This technique is pivotal in identifying and characterizing stereoisomers, which is critical for pharmaceutical and chemical research (Curcuruto, Favrctto, Traldi, Ajó, Cativiela, Mayoral, Lorez, Fraile, & García, 1991).

Organocatalytic Formal [4 + 2] Cycloaddition Reaction

The compound has been synthesized using an organocatalytic formal [4 + 2] cycloaddition reaction. This method shows potential for rapid, enantioselective synthesis from simple starting materials, indicating its utility in organic synthesis (Fu, Shan, Sun, Lin, & Sun, 2016).

Synthesis of 2-Substituted Derivatives

Efficient synthesis of 2-substituted derivatives has been developed, starting from compounds structurally similar to this compound. This synthesis showcases the compound's versatility in chemical reactions (Wang, Wang, Chen, Gentles, & Sowin, 2001).

Microbiological Asymmetric Hydroxylation

The compound has been involved in studies focusing on microbiological asymmetric hydroxylation, which is a key process in producing chiral synthons for cyclopentanoids. This research highlights its potential applications in biotechnology and pharmaceuticals (Yamazaki & Maeda, 1985).

Cycloaddition Reactions

Cycloaddition reactions involving derivatives of this compound have been studied, revealing the compound's reactivity and potential in creating complex molecular structures (Kireev, Smit, Ugrak, & Nefedov, 1991).

properties

IUPAC Name

methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-14-9(13)11-4-2-10(8-11,3-5-11)6-7-12/h7H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFHLJLGBIBZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(CC2)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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